

A Comparative Guide to B026: Benchmarking Against Current Cancer Therapies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: B026

Cat. No.: B15142409

[Get Quote](#)

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on publicly available data as of the date of publication. "**B026**" is not a unique identifier for a single therapeutic agent. This guide addresses two prominent investigational drugs associated with this designation: KN026 (Anbenitamab), a HER2-directed bispecific antibody, and MGC026, a B7-H3-targeting antibody-drug conjugate (ADC). These are distinct molecules with different mechanisms of action and are therefore discussed in separate sections.

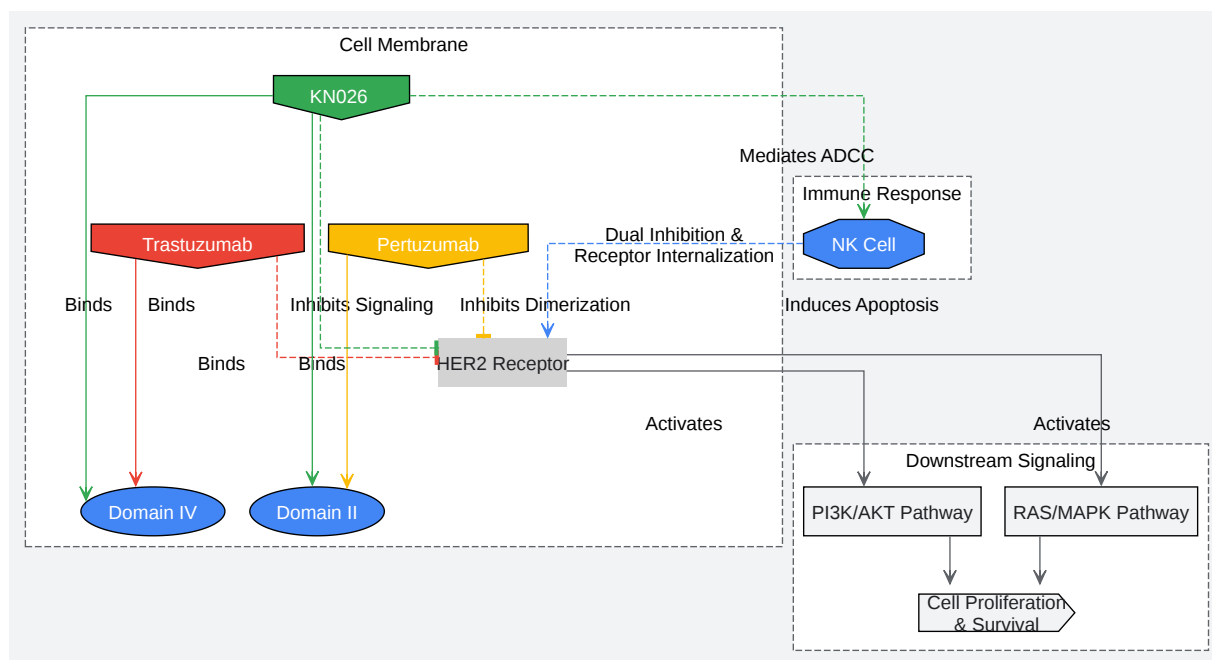
Section 1: KN026 (Anbenitamab) - A HER2-Bispecific Antibody

KN026 is an investigational bispecific antibody that simultaneously targets two distinct, non-overlapping epitopes on the human epidermal growth factor receptor 2 (HER2).[1] This dual-targeting approach is designed to create a more comprehensive blockade of HER2 signaling than existing monoclonal antibodies.[1] Clinical development has primarily focused on HER2-positive breast cancer and gastric cancer.[2]

Mechanism of Action

KN026 binds to extracellular domains II and IV of the HER2 receptor, the same domains targeted by pertuzumab and trastuzumab, respectively.[3][4] This dual engagement is hypothesized to induce a more potent anti-tumor effect through several mechanisms:

- **Enhanced HER2 Signal Blockade:** By binding two different sites, KN026 can more effectively prevent HER2 receptor dimerization and downstream signaling.
- **Increased Receptor Internalization:** The bispecific binding promotes the clustering and subsequent internalization and degradation of HER2 receptors, reducing their availability on the cell surface.[\[3\]](#)
- **Potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):** The IgG1 Fc fragment of KN026 engages immune effector cells, such as Natural Killer (NK) cells, to mediate the killing of tumor cells.[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanism of KN026 and other HER2-targeted therapies.

Benchmarking in HER2-Positive Breast Cancer

1. Metastatic Breast Cancer (First-Line Treatment)

The standard of care for first-line HER2-positive metastatic breast cancer was established by the CLEOPATRA trial, which demonstrated the superiority of adding pertuzumab to

trastuzumab and docetaxel.[5][6][7] The Phase II trial KN026-201 (NCT04165993) evaluated KN026 in combination with docetaxel in a similar patient population.[8]

Table 1: Efficacy Comparison in First-Line HER2+ Metastatic Breast Cancer

Endpoint	KN026 + Docetaxel (KN026-201, n=55)[8]	Pertuzumab + Trastuzumab + Docetaxel (CLEOPATRA, n=402)[6][7]
Objective Response Rate (ORR)	76.4%	~80%
Median Progression-Free Survival (PFS)	27.7 months	18.7 months
Median Duration of Response (DOR)	Not Reached (26.8 months reported at 2.5yr f/u)[9]	Not explicitly reported
Median Overall Survival (OS)	Not Reached (30-month OS rate: 78.5%)	57.1 months

Table 2: Safety Comparison (Grade ≥3 Treatment-Emergent Adverse Events)

Adverse Event	KN026 + Docetaxel (KN026-201, n=57)[8]	Pertuzumab + Trastuzumab + Docetaxel (CLEOPATRA, n=408)[6]
Any Grade ≥3 TEAE	63.2%	Not explicitly reported in this format
Neutropenia / Decreased Neutrophil Count	42.1%	49%
Febrile Neutropenia	10.5%	14%
Diarrhea	5.3%	8%
Leukopenia / Decreased White Blood Cell Count	21.1%	12%

2. Early or Locally Advanced Breast Cancer (Neoadjuvant Treatment)

Neoadjuvant (pre-surgical) therapy aims to shrink tumors, making surgery more effective. A key measure of success is the pathological complete response (pCR) rate—the absence of any residual invasive cancer in the breast and lymph nodes at the time of surgery. The Phase II KN026-208 study (NCT04881929) assessed KN026 with docetaxel in this setting.[\[10\]](#)[\[11\]](#)

Table 3: Efficacy Comparison in Neoadjuvant HER2+ Breast Cancer

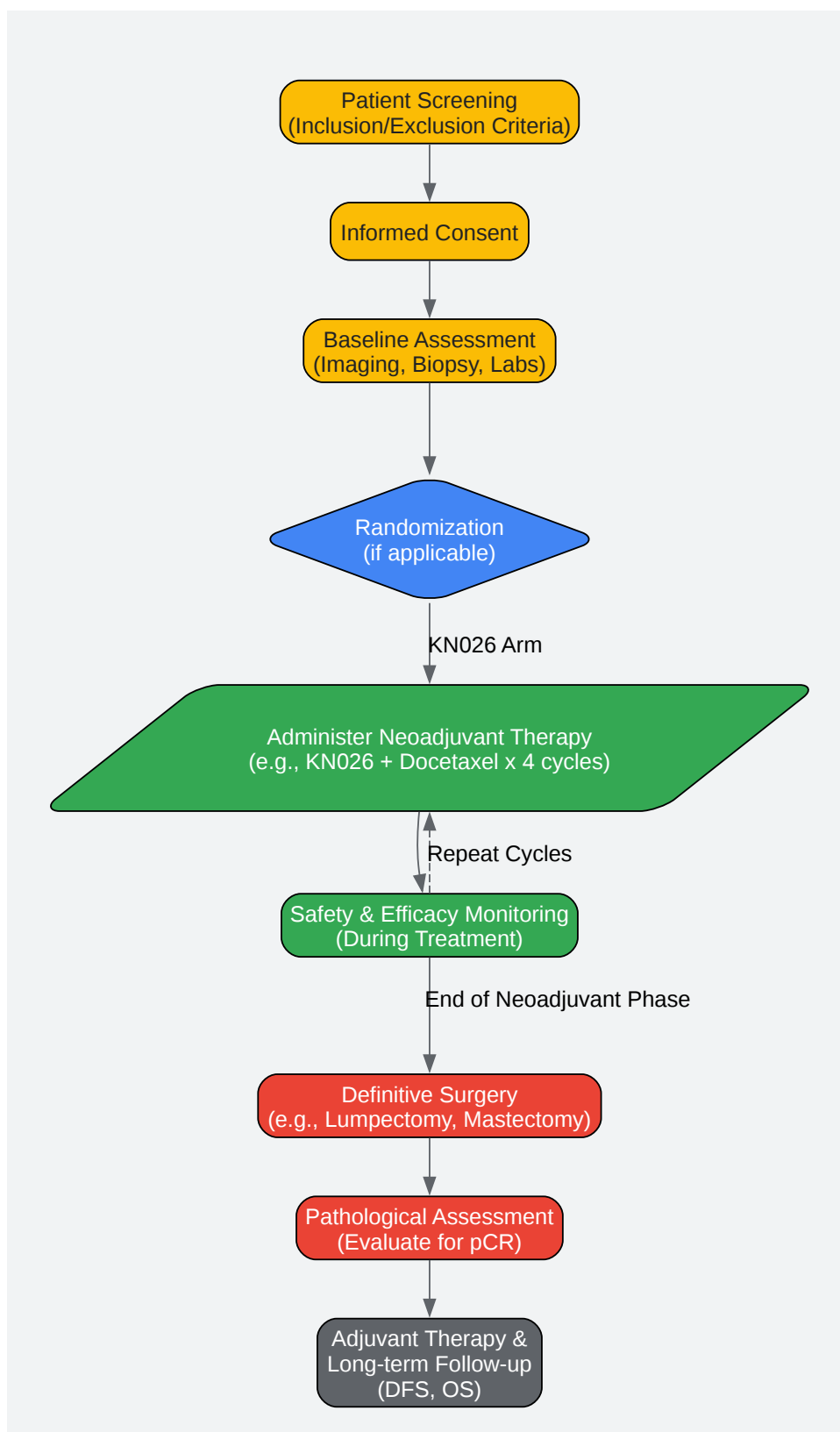
Endpoint	KN026 + Docetaxel (KN026-208, n=30) [10] [11]	Standard of Care (Various Regimens)
Total Pathological Complete Response (tpCR)	56.7%	Varies by regimen, typically 45-65% for dual-blockade + chemo
Breast Pathological Complete Response (bpCR)	60.0%	Not always reported separately
Objective Response Rate (ORR)	86.7% (confirmed)	Varies

Experimental Protocols

Protocol Summary: KN026-208 (Neoadjuvant)[\[10\]](#)[\[12\]](#)

- Study Design: A Phase II, single-arm, open-label, multicenter clinical study.
- Patient Population: Adult patients with histologically confirmed HER2-positive early-stage (T1c/2, N1, M0 or T2/3, N0, M0) or locally advanced breast cancer. Key inclusion criteria included an ECOG performance status of 0-1 and a left ventricular ejection fraction (LVEF) of ≥55%.
- Intervention: Patients received four cycles of neoadjuvant therapy prior to surgery. Each cycle was 21 days and consisted of:
 - KN026: 30 mg/kg administered intravenously (IV) on Day 1.

- Docetaxel: 75 mg/m² administered IV on Day 1.
- Primary Endpoint: Total pathological complete response rate (tpCR), defined as the absence of residual invasive cancer in the breast and sampled lymph nodes (ypT0/is ypN0).
- Secondary Endpoints: Breast pathological complete response (bpCR) rate, objective response rate (ORR) per RECIST 1.1, safety, and tolerability.



[Click to download full resolution via product page](#)

Caption: Workflow of a neoadjuvant breast cancer clinical trial.

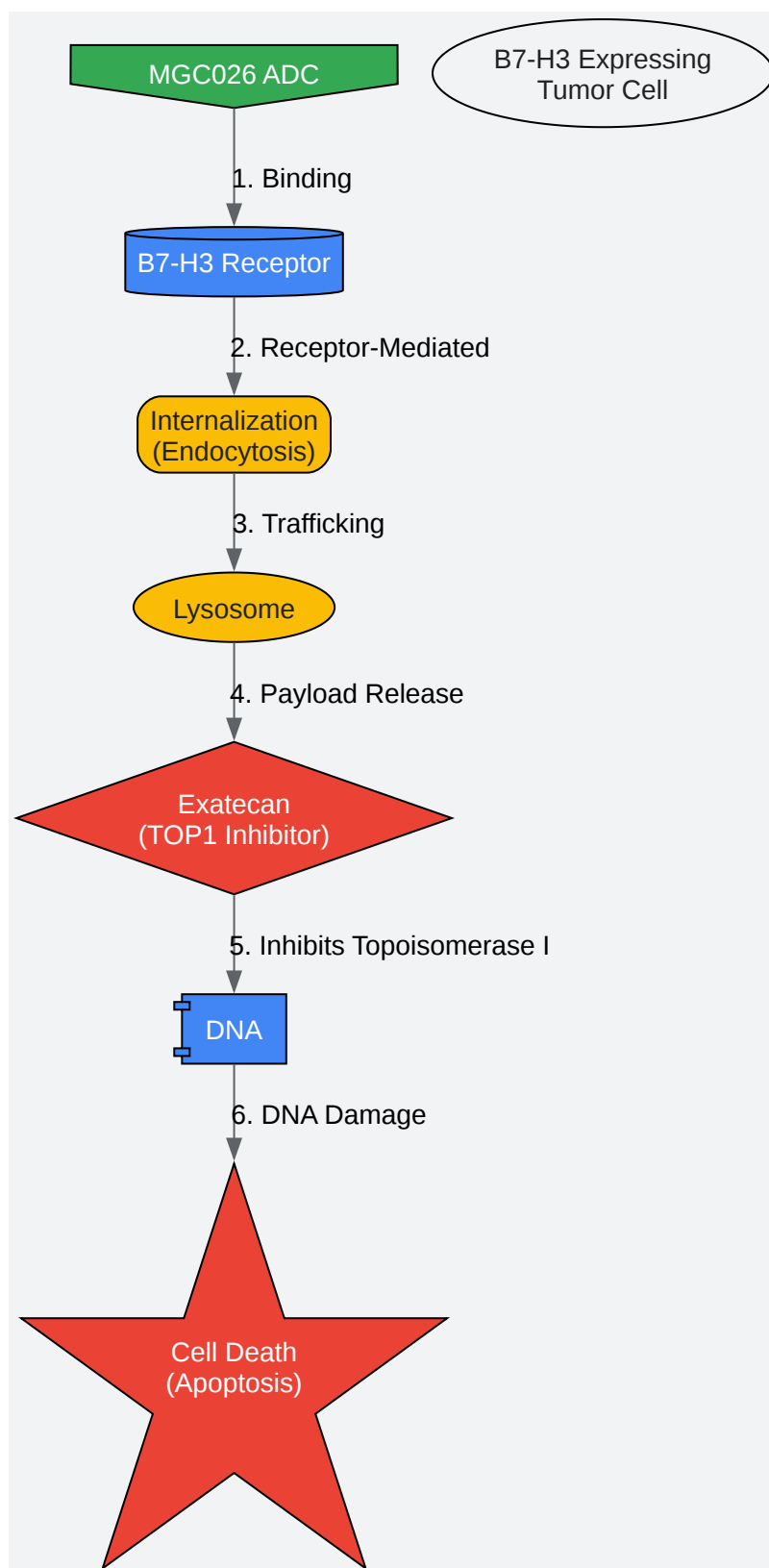
Section 2: MGC026 - A B7-H3-Targeting Antibody-Drug Conjugate

MGC026 is an investigational antibody-drug conjugate (ADC) that targets B7-homologue 3 (B7-H3), a transmembrane protein that is overexpressed on a wide variety of solid tumors with limited expression on healthy cells.[\[13\]](#)[\[14\]](#) It is currently in a Phase 1 clinical trial for patients with advanced solid tumors (NCT06242470).[\[15\]](#)[\[16\]](#)

Mechanism of Action

As an ADC, MGC026 is designed to function as a guided missile, delivering a potent cytotoxic agent directly to cancer cells while minimizing systemic exposure.

- **Targeting & Binding:** The antibody component of MGC026 binds specifically to the B7-H3 protein on the surface of tumor cells.[\[13\]](#)
- **Internalization:** After binding, the tumor cell internalizes the MGC026-B7-H3 complex.
- **Payload Release:** Inside the cell, a cleavable linker is broken down, releasing the cytotoxic payload, exatecan.[\[13\]](#)[\[14\]](#) Exatecan is a topoisomerase I inhibitor.
- **Cytotoxicity:** Exatecan inhibits the enzyme topoisomerase I, which is crucial for DNA replication.[\[13\]](#) This disruption leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) of the cancer cell. MGC026 may also induce bystander killing, where the released payload can diffuse out and kill nearby tumor cells that may not express B7-H3.[\[13\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanism of action for the MGC026 antibody-drug conjugate.

Benchmarking and Current Landscape

Direct clinical comparison for MGC026 is premature as it is in early-stage development. B7-H3 is a novel therapeutic target, and there are no currently approved therapies specifically targeting it. The competitive landscape consists of other investigational agents.

Table 4: Preclinical Antitumor Activity of MGC026[17]

Model Type	Cancer Type	Outcome
Tumor Xenograft	Lung, Pancreatic, Prostate, HNSCC, Melanoma	Specific, dose-dependent in vivo antitumor activity
Patient-Derived Xenograft (PDX)	Lung, Prostate	Demonstrated antitumor activity

Table 5: Investigational B7-H3 Targeted Therapies

Agent	Modality	Developer	Stage of Development
MGC026	ADC (TOP1i Payload)	MacroGenics	Phase 1[18]
Enoblituzumab	Monoclonal Antibody	MacroGenics	Phase 2[19]
HS-20093	ADC	Hansoh Pharma	Clinical Trials[20]
131I-omburtamab	Radioimmunotherapy	Y-mAbs Therapeutics	Clinical Trials[20]

Experimental Protocols

Protocol Summary: CP-MGC026-01 (NCT06242470)[15][16]

- Study Design: A Phase 1, open-label, multicenter study with a dose-escalation portion followed by a cohort expansion portion.
- Patient Population: Adults (≥18 years) with relapsed or refractory, unresectable, locally advanced or metastatic solid tumors for whom no standard therapy is available. Participants must have adequate organ function.

- Intervention: MGC026 administered via intravenous (IV) infusion on a 21-day cycle. The study will evaluate multiple dose levels to determine the recommended Phase 2 dose.
- Primary Objectives:
 - To assess the safety and tolerability of MGC026.
 - To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
- Secondary Objectives:
 - To characterize the pharmacokinetics (PK) of MGC026.
 - To evaluate preliminary antitumor activity (per RECIST v1.1).
 - To assess immunogenicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KN026 was Granted Breakthrough Therapy Designation by CDE [prnewswire.com]
- 2. A Pivotal Phase II/III Clinical Study of Anti-HER2 Bispecific Antibody KN026 Have Met the Primary Endpoint of PFS at Interim Analysis [prnewswire.com]
- 3. alphamabonc.com [alphamabonc.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer (CLEOPATRA study): overall survival results from a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.rsu.lv [science.rsu.lv]
- 7. End-of-Study Results From CLEOPATRA - The ASCO Post [ascopost.com]

- 8. Efficacy and safety of KN026 and docetaxel for HER2-positive breast cancer: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of KN026 Monotherapy or Combination Therapy in Patients With Metastatic Breast Cancer [clin.larvol.com]
- 10. onclive.com [onclive.com]
- 11. IND Application for a Phase 1 Clinical Study of KN026 Combined with Albumin-bound Docetaxel as Neoadjuvant Treatment for Breast Cancer was Approved-Alphamab Oncology [alphamabonc.com]
- 12. Alphamab Oncology Presented Clinical Data of KN026 Combined with Docetaxel as neoadjuvant treatment for HER2-positive early or locally advanced breast cancer at SABCS 2022-Alphamab Oncology [alphamabonc.com]
- 13. Facebook [cancer.gov]
- 14. macrogenics.com [macrogenics.com]
- 15. A Study of MGC026 in Participants With Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 16. Facebook [cancer.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. MacroGenics axes ADC drug following Phase II failure in prostate cancer [clinicaltrialsarena.com]
- 19. ascopubs.org [ascopubs.org]
- 20. B7-H3 Inhibitors in Oncology Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to B026: Benchmarking Against Current Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142409#benchmarking-b026-against-current-cancer-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com